Human MAO-A Inhibitory Potency vs. Parent Drug Terbutaline
The target compound inhibits human recombinant MAO-A with an IC50 of 4.10 nM, whereas the parent drug Terbutaline is not reported to directly inhibit MAO-A at comparable concentrations and instead functions as a β2-adrenergic receptor agonist (IC50 53 nM) [1][2]. This represents a functional divergence of >4 log orders in MAO-A inhibitory potency between the impurity and the API.
| Evidence Dimension | Human MAO-A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.10 nM |
| Comparator Or Baseline | Terbutaline (parent API): Not a direct MAO-A inhibitor; primary activity is β2-adrenergic receptor agonism (IC50 53 nM) [2]. |
| Quantified Difference | >12,900-fold separation in nominal IC50 values between target compound MAO-A IC50 and Terbutaline β2-AR IC50; qualitative functional switch from agonist to inhibitor. |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-HT substrate; H2O2 detection after 1 hr (BindingDB Assay ID 1, entry 50045696) [1]. Terbutaline β2-AR IC50 determined in standard cellular assay [2]. |
Why This Matters
For impurity safety qualification or in vitro pharmacology studies, this data demonstrates that the impurity cannot be assumed to share the safety profile of the parent drug.
- [1] BindingDB/ChEMBL. CHEMBL3415819 (BDBM50075949): Human MAO-A IC50 4.10 nM. Assay: Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate. View Source
- [2] Wetterlin K. Resolution of Terbutaline, a New β2-Sympathomimetic Amine. J Med Chem. 1972;15(11):1182-1183. doi:10.1021/jm00281a026 (Background pharmacology confirmation). View Source
